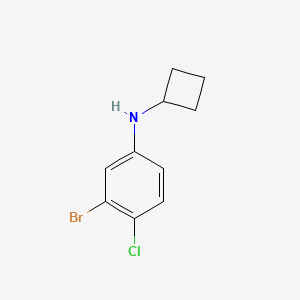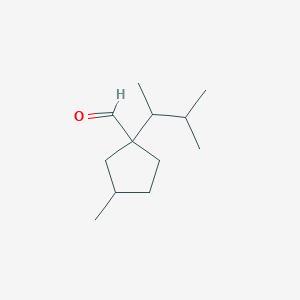
3-Methyl-1-(3-methylbutan-2-yl)cyclopentane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-(3-methylbutan-2-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C12H22O It is a cyclopentane derivative with a carbaldehyde functional group and two methyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3-methylbutan-2-yl)cyclopentane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with 3-methylbutan-2-yl bromide in the presence of a strong base such as sodium hydride. The resulting intermediate is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) to yield the desired aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation and oxidation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
3-Methyl-1-(3-methylbutan-2-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyclopentane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Methyl-1-(3-methylbutan-2-yl)cyclopentane-1-carboxylic acid.
Reduction: 3-Methyl-1-(3-methylbutan-2-yl)cyclopentane-1-methanol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
科学研究应用
3-Methyl-1-(3-methylbutan-2-yl)cyclopentane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of fragrances, flavors, and specialty chemicals due to its unique structural features.
作用机制
The mechanism of action of 3-Methyl-1-(3-methylbutan-2-yl)cyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. Additionally, the compound’s hydrophobic cyclopentane ring allows it to interact with lipid membranes and other hydrophobic environments, influencing cellular processes.
相似化合物的比较
Similar Compounds
3-Methyl-1-(3-methylbutan-2-yl)cyclopentane-1-carboxylic acid: The oxidized form of the aldehyde.
3-Methyl-1-(3-methylbutan-2-yl)cyclopentane-1-methanol: The reduced form of the aldehyde.
1-Methyl-3-(2-methyl-1-propen-1-yl)cyclopentane: A structurally similar hydrocarbon.
Uniqueness
3-Methyl-1-(3-methylbutan-2-yl)cyclopentane-1-carbaldehyde is unique due to its specific combination of functional groups and substituents, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activity make it a valuable compound for research and industrial applications.
属性
分子式 |
C12H22O |
|---|---|
分子量 |
182.30 g/mol |
IUPAC 名称 |
3-methyl-1-(3-methylbutan-2-yl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C12H22O/c1-9(2)11(4)12(8-13)6-5-10(3)7-12/h8-11H,5-7H2,1-4H3 |
InChI 键 |
FDPLHJBMIBYWLK-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C1)(C=O)C(C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


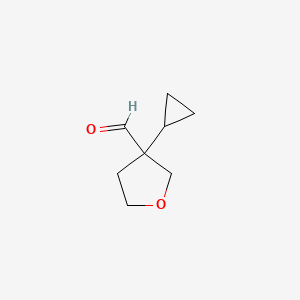
![(2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid](/img/structure/B15272249.png)
![1-[1-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B15272252.png)
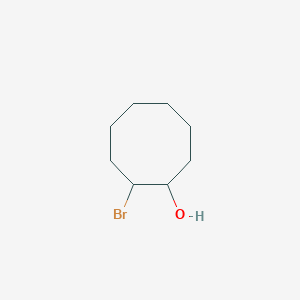
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-3-methylbutanoic acid](/img/structure/B15272275.png)
![3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride](/img/structure/B15272280.png)
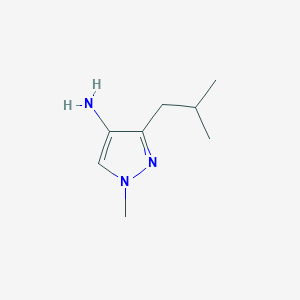
![2-([(Tert-butoxy)carbonyl]amino)hex-4-enoicacid](/img/structure/B15272301.png)
![4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine](/img/structure/B15272306.png)
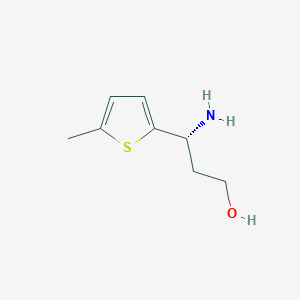
![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B15272310.png)

![Butyl[1-(2,4-difluorophenyl)ethyl]amine](/img/structure/B15272326.png)
